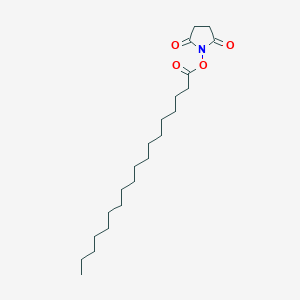

2,5-Dioxopyrrolidin-1-yl stearate

Description

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)27-23-20(24)18-19-21(23)25/h2-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZERWDZDNDJBYKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90393574 | |

| Record name | N-Succinimidyl Stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14464-32-5 | |

| Record name | Stearic acid N-hydroxysuccinimide ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14464-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Succinimidyl Stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dioxopyrrolidin-1-yl stearate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dioxopyrrolidin-1-yl stearate, more commonly known as N-hydroxysuccinimide (NHS) stearate, is a pivotal reagent in modern bioconjugation and drug delivery systems. Its unique amphiphilic structure, featuring a long, lipophilic stearate tail and a highly reactive amine-specific NHS ester headgroup, enables the stable anchoring of molecules to lipid-based structures like liposomes and nanoparticles, and the covalent modification of proteins and peptides. This guide provides a comprehensive technical overview of its chemical properties, mechanism of action, key applications, and detailed experimental protocols. Quantitative data on reaction kinetics and stability are presented to assist in experimental design and optimization, ensuring efficient and reproducible results in research and development settings.

Core Chemical and Physical Properties

2,5-Dioxopyrrolidin-1-yl stearate is a fatty acid activated with an N-hydroxysuccinimide ester.[1] This structure allows it to react efficiently with primary amines under physiological to slightly alkaline conditions.[2] The stearate chain provides a strong hydrophobic anchor, making it ideal for incorporation into lipid bilayers.

| Property | Value | Source |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) octadecanoate | [3] |

| Synonyms | N-Succinimidyl Stearate, Stearic acid NHS-ester | [3][4] |

| CAS Number | 14464-32-5 | [3][4] |

| Molecular Formula | C₂₂H₃₉NO₄ | [3][4] |

| Molecular Weight | 381.56 g/mol | [3][4] |

| Solubility | Insoluble in water; Soluble in organic solvents (DMSO, DMF) | [2] |

| Purity | ≥98% (Commercially available) | [4] |

| Storage | 4°C under dry conditions | [4] |

Mechanism of Action: Amine-Reactive Conjugation

The utility of NHS-stearate is centered on the reactivity of the N-hydroxysuccinimide ester toward primary amines (-NH₂). This reaction is a cornerstone of bioconjugation chemistry.[5]

The process involves two main steps:

-

Nucleophilic Attack: The primary amine, typically from the N-terminus of a polypeptide or the ε-amino group of a lysine residue, acts as a nucleophile. It attacks the carbonyl carbon of the NHS ester.[6]

-

Amide Bond Formation: This attack forms a transient tetrahedral intermediate, which then collapses. The N-hydroxysuccinimide (NHS) moiety is released as a stable leaving group, resulting in the formation of a highly stable amide bond.[2][]

This reaction is most efficient at a pH range of 7.2 to 8.5.[2][] At lower pH, the amine group is protonated and less nucleophilic, slowing the reaction.[8] At higher pH, the competing reaction—hydrolysis of the NHS ester—becomes significantly faster, reducing conjugation efficiency.[5][]

Quantitative Data: Reaction Kinetics and Stability

The efficiency of conjugation reactions with NHS esters is critically dependent on the competition between aminolysis (the desired reaction) and hydrolysis (the primary side reaction).[6] The stability of the NHS ester is often expressed as its half-life (t½) in aqueous solution.

Table 1: Half-life of NHS Esters vs. pH and Temperature This data provides a general guideline for the stability of the NHS ester functional group under various common laboratory conditions.

| pH | Temperature (°C) | Half-life (t½) | Reference |

| 7.0 | 0 | 4 - 5 hours | [2][5] |

| 7.0 | 25 | ~7 hours | [5] |

| 8.0 | 25 | ~1 hour | [5] |

| 8.6 | 4 | 10 minutes | [2][5] |

Key Considerations:

-

Hydrolysis: The rate of hydrolysis increases significantly with pH.[2][5] This reaction liberates NHS, which can be monitored spectrophotometrically by an increase in absorbance at 260 nm.[5][9]

-

Buffer Choice: Buffers containing primary amines, such as Tris (TBS) or glycine, are incompatible as they will compete for reaction with the NHS ester.[2] Recommended buffers include phosphate (PBS), borate, or carbonate/bicarbonate.[2][5]

-

Concentration: The hydrolysis reaction is a greater concern in dilute protein solutions, where the concentration of target amines is low.[2]

Experimental Protocols

General Protocol for Protein Labeling

This protocol provides a general framework for conjugating NHS-stearate to a protein. Optimization is often required based on the specific protein and desired degree of labeling.

Materials:

-

Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7.2-8.5).[8][10]

-

2,5-Dioxopyrrolidin-1-yl stearate.

-

Quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH 8.0).[2]

-

Purification column (e.g., Sephadex G-25 gel filtration).[11]

Methodology:

-

Prepare Protein: Ensure the protein solution is in an appropriate amine-free buffer. If necessary, perform buffer exchange via dialysis or a desalting column.[11]

-

Prepare NHS-Stearate Stock: Immediately before use, dissolve the NHS-stearate in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[12]

-

Conjugation Reaction:

-

Slowly add a calculated molar excess of the NHS-stearate stock solution to the stirring protein solution. A starting point is often a 5- to 20-fold molar excess of the reagent over the protein.[10]

-

The final concentration of organic solvent should typically be less than 10% to avoid protein denaturation.[2]

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[]

-

-

Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. This will consume any unreacted NHS-stearate. Incubate for 15-30 minutes.

-

Purification: Remove excess, unreacted, and hydrolyzed reagent from the protein conjugate using gel filtration, dialysis, or another suitable chromatographic technique.[8][11] The first fraction to elute typically contains the labeled protein.[11]

-

Characterization: Confirm the success of the conjugation and determine the degree of labeling using appropriate analytical techniques (e.g., mass spectrometry, HPLC).

Protocol for Liposome Surface Functionalization

This protocol describes the incorporation of a lipid-PEG-NHS conjugate into liposomes, followed by conjugation to an amine-containing ligand (e.g., an antibody or peptide). This is a common strategy for creating targeted drug delivery vehicles.[13]

Materials:

-

Lipids (e.g., DSPC, Cholesterol) and a functionalized lipid (e.g., DSPE-PEG-COOH).[13]

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS.[13]

-

Amine-containing ligand (e.g., antibody).

-

Chloroform or other suitable organic solvent.

-

Hydration buffer (e.g., PBS, pH 7.4).[14]

-

Reaction Buffer (e.g., HEPES or Borate buffer, pH 8.0).

Methodology:

-

Liposome Formulation:

-

Co-dissolve the primary lipids (e.g., DSPC, cholesterol) and the carboxyl-terminated PEG-lipid (e.g., DSPE-PEG-COOH) in chloroform at the desired molar ratio.[13]

-

Create a thin lipid film by evaporating the organic solvent under a stream of nitrogen followed by vacuum desiccation.

-

Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by vortexing above the lipid phase transition temperature to form multilamellar vesicles.[14]

-

Extrude the suspension through polycarbonate membranes (e.g., 100 nm pores) to produce unilamellar liposomes of a defined size.[14]

-

-

Activation of Carboxyl Groups:

-

To the liposome suspension, add EDC and NHS (often a 2- to 5-fold molar excess over the DSPE-PEG-COOH).

-

Incubate for 15-30 minutes at room temperature to activate the carboxyl groups, forming liposomes decorated with reactive NHS esters.[13]

-

-

Ligand Conjugation:

-

Add the amine-containing ligand (e.g., antibody) to the activated liposome suspension.

-

Adjust the pH to 7.5-8.5 if necessary.

-

Incubate for 2-4 hours at room temperature with gentle mixing.[14]

-

-

Purification: Remove unconjugated ligand and reaction byproducts by size exclusion chromatography or dialysis.

-

Characterization: Analyze the final immunoliposomes for size, zeta potential, and conjugation efficiency (e.g., via protein assay).[14]

Key Applications in Research and Drug Development

The dual-functionality of 2,5-Dioxopyrrolidin-1-yl stearate makes it a versatile tool for a range of advanced applications.

-

Targeted Drug Delivery: The primary application involves functionalizing liposomes and lipid nanoparticles.[13][15] By conjugating targeting ligands (antibodies, peptides, aptamers) to the surface of these nanocarriers, they can be directed to specific cells or tissues, such as tumors that overexpress certain receptors.[16]

-

Cell Surface Modification: The stearate tail can spontaneously insert into the plasma membrane of living cells, leaving the reactive NHS ester exposed to the extracellular environment. This allows for the direct "tagging" of cell surfaces or the covalent attachment of molecules to study cellular interactions.

-

Synthesis of Bioconjugates: It is used in the synthesis of N-acyl amino acids and other lipidated biomolecules.[1] These modifications can improve the pharmacokinetic properties of peptide or small molecule drugs by promoting association with albumin or enhancing membrane permeability.[6]

-

Immobilization of Biomolecules: The reagent can be used to immobilize amine-containing proteins or other ligands onto hydrophobic surfaces for applications in biosensors and affinity purification.[2]

References

- 1. 2,5-Dioxopyrrolidin-1-yl stearate (14464-32-5) for sale [vulcanchem.com]

- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 3. 2,5-Dioxopyrrolidin-1-yl stearate | C22H39NO4 | CID 3552761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 8. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]

- 9. researchgate.net [researchgate.net]

- 10. lumiprobe.com [lumiprobe.com]

- 11. setabiomedicals.com [setabiomedicals.com]

- 12. NHS ester protocol for labeling proteins [abberior.rocks]

- 13. Leveraging immunoliposomes as nanocarriers against SARS-CoV-2 and its emerging variants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Surface Functionalization and Targeting Strategies of Liposomes in Solid Tumor Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. What We Need to Know about Liposomes as Drug Nanocarriers: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Applications of N-succinimidyl Stearate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of N-succinimidyl stearate. The information is intended to support researchers and professionals in the fields of bioconjugation, drug delivery, and materials science in effectively utilizing this versatile molecule.

Core Chemical Properties

N-succinimidyl stearate (NSS) is an amine-reactive crosslinker characterized by a long, saturated 18-carbon acyl chain derived from stearic acid, which is activated with an N-hydroxysuccinimide (NHS) ester. This bifunctional nature—a hydrophobic stearate tail and a reactive NHS ester head group—underpins its utility in a wide range of scientific applications. The NHS ester facilitates the formation of stable amide bonds with primary amines, while the stearate chain imparts significant hydrophobicity to the target molecule.

Quantitative Data Summary

The key physicochemical properties of N-succinimidyl stearate are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 14464-32-5 | [1] |

| Molecular Formula | C₂₂H₃₉NO₄ | [2] |

| Molecular Weight | 381.55 g/mol | [1][2] |

| Appearance | White to off-white solid; Colourless shiny leaflets | [3] |

| Melting Point | 92-93 °C | [3] |

| Boiling Point (Predicted) | 473.1 ± 28.0 °C | [3] |

| Density (Predicted) | 1.01 ± 0.1 g/cm³ | [3] |

| Solubility | Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[2][4][5][6] Slightly soluble in Chloroform and Ethyl Acetate.[3] Insoluble in water. | [2][3][4][5][6] |

| Storage Conditions | -20°C, under an inert atmosphere.[7] | [7] |

Reactivity and Stability

The primary reactivity of N-succinimidyl stearate is centered around the NHS ester group, which readily reacts with primary amines (e.g., the N-terminus of proteins or the side chain of lysine residues) to form a stable amide bond.[8] This reaction is a nucleophilic acyl substitution.

The stability of the resulting amide bond is a key advantage, as it is highly resistant to hydrolysis under physiological conditions.[5] However, the NHS ester itself is susceptible to hydrolysis, particularly in aqueous environments at neutral to high pH. This hydrolysis competes with the aminolysis reaction, and its rate increases with pH.[9] Therefore, careful control of reaction conditions, especially pH, is crucial for efficient conjugation.

Experimental Protocols

Due to the hydrophobic nature of N-succinimidyl stearate, careful consideration of the solvent system is necessary for successful bioconjugation. The following protocols provide detailed methodologies for key applications.

General Protocol for Protein/Peptide Stearoylation

This protocol describes the general steps for the covalent attachment of a stearoyl group to a protein or peptide.

Materials:

-

Protein or peptide with accessible primary amines

-

N-succinimidyl stearate (NSS)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[2]

-

Reaction Buffer: 0.1 M sodium phosphate or 0.1 M sodium bicarbonate, pH 7.2-8.5[2][9]

-

Quenching Buffer: 1 M Tris-HCl or 1 M glycine, pH 8.0[2]

-

Purification system (e.g., HPLC, size-exclusion chromatography)[10][11][12]

Procedure:

-

Prepare the Protein/Peptide Solution: Dissolve the protein or peptide in the Reaction Buffer to a concentration of 1-10 mg/mL.[2] Ensure the buffer is free of extraneous primary amines (e.g., Tris, glycine).

-

Prepare the NSS Stock Solution: Immediately before use, dissolve N-succinimidyl stearate in anhydrous DMSO or DMF to a concentration of approximately 10 mg/mL.[2]

-

Perform the Conjugation: While gently vortexing the protein/peptide solution, add a 5- to 20-fold molar excess of the NSS stock solution. The final concentration of the organic solvent should be kept low (e.g., <10% v/v) to avoid protein denaturation.[4]

-

Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or for 2-4 hours at 4°C.

-

Quench the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NSS. Incubate for 30 minutes at room temperature.[2]

-

Purify the Conjugate: Remove excess reagents and byproducts by dialysis, size-exclusion chromatography, or reversed-phase HPLC.[10][11][12]

-

Characterize the Conjugate: Confirm the modification using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) to determine the mass shift corresponding to the addition of a stearoyl group.[13][14]

Protocol for the Preparation of Stearoylated Liposomes

This protocol outlines the preparation of liposomes incorporating N-succinimidyl stearate for subsequent conjugation to amine-containing molecules.

Materials:

-

Phospholipids (e.g., phosphatidylcholine, cholesterol)

-

N-succinimidyl stearate (NSS)

-

Chloroform or a chloroform:methanol mixture

-

Hydration Buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Extruder with polycarbonate membranes of desired pore size

Procedure:

-

Lipid Film Formation: Co-dissolve the phospholipids, cholesterol, and N-succinimidyl stearate in chloroform or a chloroform:methanol mixture in a round-bottom flask.[15]

-

Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

-

Hydration: Hydrate the lipid film with the Hydration Buffer by vortexing or sonicating. This will form multilamellar vesicles (MLVs).[15]

-

Extrusion: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).[15]

-

Conjugation: The resulting liposomes will have the reactive NHS ester of NSS displayed on their surface. These can then be incubated with an amine-containing molecule (e.g., a peptide or protein) for covalent attachment.

-

Purification: Remove unreacted molecules by size-exclusion chromatography or dialysis.

Protocol for the Surface Functionalization of PLGA Nanoparticles

This protocol describes a method for functionalizing pre-formed poly(lactic-co-glycolic acid) (PLGA) nanoparticles with N-succinimidyl stearate.

Materials:

-

PLGA nanoparticles

-

N-succinimidyl stearate (NSS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Activation Buffer (e.g., MES buffer, pH 6.0)

-

Coupling Buffer (e.g., PBS, pH 7.4)

Procedure:

-

Activate PLGA Nanoparticles: Suspend the PLGA nanoparticles in Activation Buffer. Add EDC and NHS to activate the carboxyl groups on the surface of the nanoparticles.

-

Prepare NSS Solution: Dissolve N-succinimidyl stearate in a minimal amount of a water-miscible organic solvent like DMSO.

-

Couple NSS to Nanoparticles: Add the NSS solution to the activated PLGA nanoparticle suspension in Coupling Buffer. The NHS ester of NSS will react with any available primary amines on the nanoparticle surface (if present) or can be incorporated through other surface modifications. Alternatively, for nanoparticles with surface amine groups, NSS can be directly reacted.

-

Purify Nanoparticles: Remove unreacted NSS and byproducts by centrifugation and washing of the nanoparticle pellet.

-

Further Conjugation: The stearoylated nanoparticles can then be used for hydrophobic drug loading or further surface modification.

Applications in Research and Drug Development

The unique properties of N-succinimidyl stearate make it a valuable tool in several areas of research and development.

Hydrophobization of Biomolecules

The primary application of N-succinimidyl stearate is to increase the hydrophobicity of proteins, peptides, and other biomolecules.[1] This modification can be used to:

-

Enhance the association of proteins with cell membranes.

-

Improve the encapsulation of therapeutic proteins within lipid-based drug delivery systems.

-

Study the effects of lipidation on protein structure and function.[7][16]

Drug Delivery Systems

N-succinimidyl stearate is a key component in the development of advanced drug delivery systems.

-

Liposomes: Incorporation of NSS into liposomal formulations allows for the covalent attachment of targeting ligands (e.g., antibodies, peptides) to the liposome surface, enhancing drug delivery to specific cells or tissues.[17]

-

Nanoparticles: Surface functionalization of polymeric nanoparticles, such as those made from PLGA, with NSS can improve drug loading of hydrophobic therapeutics and provide a reactive handle for further surface modification.[18][19][20][21][22]

Signaling Pathways

The covalent attachment of stearate to proteins, known as stearoylation, is a post-translational modification that can significantly impact cellular signaling pathways. For example, the stearoylation of certain proteins can alter their subcellular localization and their interactions with other signaling molecules, thereby modulating downstream signaling cascades.[3][7] Recent studies have shown that stearoylation of GNAI proteins can influence EGFR signaling and AKT activation.[3][18]

Safety and Handling

N-succinimidyl stearate should be handled with care in a laboratory setting. It is advisable to wear appropriate personal protective equipment, including gloves and safety glasses. The compound should be stored at -20°C under an inert atmosphere to prevent degradation. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

References

- 1. scbt.com [scbt.com]

- 2. benchchem.com [benchchem.com]

- 3. Stearic acid blunts growth-factor signaling via oleoylation of GNAI proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lumiprobe.com [lumiprobe.com]

- 6. ptacts.uspto.gov [ptacts.uspto.gov]

- 7. Fatty Acylation of Proteins: The Long and the Short of it - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biotium.com [biotium.com]

- 9. interchim.fr [interchim.fr]

- 10. sinobiological.com [sinobiological.com]

- 11. hplc.eu [hplc.eu]

- 12. researchgate.net [researchgate.net]

- 13. Mass Spectrometric Characterization of Protein Modification by the Products of Non-Enzymatic Oxidation of Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ProteomeTools: Systematic Characterization of 21 Post-translational Protein Modifications by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Using Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Recent Progress in Bioconjugation Strategies for Liposome-Mediated Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Single-Step Surface Functionalization of Polymeric Nanoparticles for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Recent Advances in the Surface Functionalization of PLGA-Based Nanomedicines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Concepts and practices used to develop functional PLGA-based nanoparticulate systems - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Recent Advances in the Surface Functionalization of PLGA-Based Nanomedicines [mdpi.com]

An In-depth Technical Guide to 2,5-Dioxopyrrolidin-1-yl Stearate: Structure, Reactivity, and Applications

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of 2,5-Dioxopyrrolidin-1-yl stearate, commonly known as N-hydroxysuccinimide (NHS) stearate. It details the molecule's structure, physicochemical properties, synthesis, and core reactivity, with a focus on its application in bioconjugation and surface modification. This document includes structured data tables, detailed experimental protocols, and workflow diagrams to serve as a practical resource for laboratory professionals.

Chemical Structure and Properties

2,5-Dioxopyrrolidin-1-yl stearate is an organic compound that features a long, hydrophobic 18-carbon stearate chain linked to an N-hydroxysuccinimide (NHS) ester.[1][2] The NHS ester is a highly reactive group that is particularly effective for coupling with primary amines under mild conditions, making the molecule a valuable tool in bioconjugation.[3][4] The stearate tail imparts significant hydrophobicity, which can be leveraged to modify the properties of target molecules, such as proteins, peptides, or nanoparticles.[5]

The IUPAC name for this compound is (2,5-dioxopyrrolidin-1-yl) octadecanoate.[2] It is also commonly referred to as N-Succinimidyl Stearate or Stearic acid NHS-ester.[2][6]

Physicochemical Data

The key physicochemical properties of 2,5-Dioxopyrrolidin-1-yl stearate are summarized in the table below. This data is essential for planning experiments, including calculating molar quantities and selecting appropriate solvents.

| Property | Value | Source(s) |

| CAS Number | 14464-32-5 | [2][6] |

| Molecular Formula | C₂₂H₃₉NO₄ | [2][6] |

| Molecular Weight | 381.56 g/mol | [6] |

| Appearance | White or light yellow solid | [7] |

| Purity | ≥98% (typical commercial grade) | [6] |

| Solubility | Soluble in organic solvents like DMSO and Dichloromethane. Low solubility in aqueous solutions. | [7][8] |

| Topological Polar Surface Area (TPSA) | 63.68 Ų | [6] |

| LogP (calculated) | 5.8 - 7.6 | [2][6] |

| Storage Conditions | 2-8°C or -20°C, protect from moisture. | [1][9] |

Synthesis and Core Reactivity

Synthesis

2,5-Dioxopyrrolidin-1-yl stearate is synthesized by activating the carboxylic acid group of stearic acid, which then reacts with N-hydroxysuccinimide to form the activated ester.[1] This reaction is typically mediated by a coupling agent, such as a carbodiimide (e.g., dicyclohexylcarbodiimide, DCC), in an anhydrous organic solvent.[4] Alternative methods using reagents like triphosgene or I₂/PPh₃ have also been developed to avoid carbodiimide-related byproducts.[10][11] A typical synthesis can achieve yields of up to 72%.[1]

Core Reactivity: Amine Coupling

The utility of 2,5-Dioxopyrrolidin-1-yl stearate stems from the high reactivity of the NHS ester group towards primary amines (-NH₂).[3] The reaction, known as aminolysis, proceeds via nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the ester. This displaces the N-hydroxysuccinimide leaving group, resulting in the formation of a stable, covalent amide bond.[8]

This reaction is highly selective for primary amines at a slightly alkaline pH.[12] While other nucleophiles like hydroxyl groups can also react, the rate is significantly slower, allowing for targeted modification of amine-containing biomolecules like proteins (at the N-terminus and lysine side chains).[4]

Factors Affecting Reactivity

The efficiency of the conjugation reaction is critically dependent on several experimental parameters. A competing reaction is the hydrolysis of the NHS ester, which increases with pH and temperature, converting the reactive ester back to stearic acid and rendering it inert to amines.[3][8]

| Parameter | Optimal Condition / Consideration | Rationale | Source(s) |

| pH | 7.2 - 8.5 | Balances amine reactivity (deprotonated -NH₂) with NHS ester hydrolysis. Below pH 7, the amine is protonated (-NH₃⁺) and non-nucleophilic. Above pH 8.5, hydrolysis rate increases significantly. | [3] |

| Temperature | Room Temperature (1-2 h) or 4°C (2-4 h) | Lower temperatures minimize the rate of hydrolysis, which can be beneficial for sensitive biomolecules or long reactions. | [3][13] |

| Buffer | Amine-free buffers (e.g., PBS, Borate, Bicarbonate) | Buffers containing primary amines (e.g., Tris) will compete with the target molecule for reaction with the NHS ester. | [12] |

| Solvent | Anhydrous DMSO or DMF | NHS-stearate has poor aqueous solubility. A small amount of a water-miscible organic solvent is used to dissolve the reagent before adding it to the aqueous buffer solution. | [8][14] |

| Concentration | 1-10 mg/mL of biomolecule | An optimal concentration of the target molecule ensures efficient conjugation kinetics. | [12] |

Experimental Protocols

Protocol 1: General Synthesis of 2,5-Dioxopyrrolidin-1-yl Stearate

This protocol describes a general laboratory method for synthesizing NHS-stearate from stearic acid and N-hydroxysuccinimide using DCC as a coupling agent.

Materials:

-

Stearic Acid

-

N-Hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC)

-

Anhydrous organic solvent (e.g., Dichloromethane, Ethyl Acetate)

-

Cold solvent for washing

Procedure:

-

Dissolution: In a clean, dry flask under an inert atmosphere (e.g., nitrogen), dissolve stearic acid and an equimolar amount of N-hydroxysuccinimide in the anhydrous organic solvent.[7]

-

Activation: Cool the solution in an ice bath. Add a solution of DCC (1.1 equivalents) in the same solvent dropwise to the reaction mixture while stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for an additional 4-24 hours. A white precipitate of dicyclohexylurea (DCU), the byproduct of DCC, will form.[13]

-

Purification: Remove the DCU precipitate by filtration.[13]

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Recrystallization: Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to yield pure 2,5-Dioxopyrrolidin-1-yl stearate.

-

Drying: Dry the final product under vacuum. Store at 2-8°C in a desiccator.[1]

Protocol 2: Covalent Conjugation to a Protein

This protocol provides a step-by-step guide for labeling an amine-containing protein with 2,5-Dioxopyrrolidin-1-yl stearate.

Materials:

-

Purified protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

2,5-Dioxopyrrolidin-1-yl stearate

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Reaction Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3-8.5)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography/desalting column)

Procedure:

-

Buffer Exchange: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis. The optimal protein concentration is between 1-10 mg/mL.[12]

-

pH Adjustment: Adjust the pH of the protein solution to 8.3-8.5 using the Reaction Buffer.[12]

-

Prepare NHS-Stearate Stock: Immediately before use, dissolve the required amount of 2,5-Dioxopyrrolidin-1-yl stearate in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mg/mL).[9][14] The amount needed depends on the desired molar excess over the protein. A 10:1 to 20:1 molar ratio of NHS-ester to protein is a common starting point.[3]

-

Conjugation Reaction: Add the NHS-stearate stock solution to the protein solution while gently vortexing. The volume of DMSO added should not exceed 10% of the total reaction volume.[12]

-

Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours.[13] Protect from light if the protein is light-sensitive.

-

Quenching: Add Quenching Buffer to the reaction mixture to consume any unreacted NHS-stearate. Incubate for an additional 15-30 minutes.[13]

-

Purification: Remove excess, unreacted NHS-stearate and the NHS byproduct from the conjugate using size-exclusion chromatography, a desalting column, or dialysis.[12][14]

-

Characterization: Characterize the final conjugate to determine the degree of labeling (DOL). This can be done using MALDI-TOF mass spectrometry, which will show an increase in the protein's molecular weight corresponding to the number of attached stearate molecules.[13]

Applications

The unique bifunctional nature of 2,5-Dioxopyrrolidin-1-yl stearate—a reactive head group and a long hydrophobic tail—makes it suitable for several applications:

-

Bioconjugation: It is used to attach the stearate lipid chain to proteins, peptides, and amino-labeled oligonucleotides.[7][14] This modification can be used to increase a molecule's association with cell membranes, enhance its formulation in lipid-based drug delivery systems, or study lipid-protein interactions.

-

Drug Delivery: The compound and its derivatives have potential in drug delivery systems. The hydrophobic stearate chain can be incorporated into liposomes, nanoparticles, or micelles to improve drug loading and stability.[1][15]

-

Synthesis of Biomolecules: It serves as an efficient acylating agent for synthesizing N-acyl amino acids and ceramides, which are crucial in studying metabolic pathways and sphingolipid metabolism.[1]

-

Surface Modification: NHS-stearate can be used to modify surfaces that have been functionalized with primary amines.[16][17] This creates a highly hydrophobic surface coating, which can be useful in the development of biomaterials, sensors, and microarrays.[18][19]

References

- 1. 2,5-Dioxopyrrolidin-1-yl stearate (14464-32-5) for sale [vulcanchem.com]

- 2. 2,5-Dioxopyrrolidin-1-yl stearate | C22H39NO4 | CID 3552761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]

- 5. Synthesis and Characterization of Self-Assembled Highly Stearate-Grafted Hydroxyethyl Starch Conjugates [mdpi.com]

- 6. chemscene.com [chemscene.com]

- 7. chembk.com [chembk.com]

- 8. benchchem.com [benchchem.com]

- 9. NHS ester protocol for labeling proteins [abberior.rocks]

- 10. Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3 [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. lumiprobe.com [lumiprobe.com]

- 13. benchchem.com [benchchem.com]

- 14. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]

- 15. Development of sucrose stearate-based nanoemulsions and optimisation through γ-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Surface modification of nano-sized magnesium hydroxide by sodium stearate [journal.buct.edu.cn]

- 17. alpapowder.com [alpapowder.com]

- 18. researchgate.net [researchgate.net]

- 19. One-step, aid-mediated method for modification of glass surfaces with N-hydroxysuccinimide esters and its application to the construction of microarrays for studies of biomolecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Stearic Acid N-hydroxysuccinimide Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Stearic acid N-hydroxysuccinimide (NHS) ester, a crucial reagent in bioconjugation and drug delivery systems. This document details the underlying chemical principles, a step-by-step experimental protocol, and essential characterization data to ensure the successful preparation and validation of this important compound.

Introduction

Stearic acid N-hydroxysuccinimide ester, also known as N-succinimidyl stearate, is an activated form of stearic acid. The NHS ester group is highly reactive towards primary and secondary amines, forming stable amide bonds. This property makes it an invaluable tool for attaching the long, hydrophobic stearoyl chain to proteins, peptides, lipids, and other biomolecules. This modification can enhance the stability of drug formulations, improve cellular uptake, and facilitate the formation of liposomes and other nanoparticle-based drug delivery vehicles.

Chemical Principles of Synthesis

The synthesis of Stearic acid N-hydroxysuccinimide ester is typically achieved through an esterification reaction between stearic acid and N-hydroxysuccinimide. This reaction requires the activation of the carboxylic acid group of stearic acid to facilitate the nucleophilic attack by the hydroxyl group of NHS. A common and effective method for this activation is the use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC).

The reaction mechanism proceeds as follows:

-

The carboxylic acid group of stearic acid reacts with DCC to form a highly reactive O-acylisourea intermediate.

-

N-hydroxysuccinimide then acts as a nucleophile, attacking the activated carbonyl carbon of the intermediate.

-

This leads to the formation of the desired Stearic acid N-hydroxysuccinimide ester and a byproduct, N,N'-dicyclohexylurea (DCU).

The addition of a catalyst, such as 4-dimethylaminopyridine (DMAP), can significantly accelerate the reaction rate.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis and characterization of Stearic acid N-hydroxysuccinimide ester.

| Parameter | Value | Reference |

| Reactants | ||

| Stearic Acid Molar Mass | 284.48 g/mol | |

| N-Hydroxysuccinimide (NHS) Molar Mass | 115.09 g/mol | |

| N,N'-Dicyclohexylcarbodiimide (DCC) Molar Mass | 206.33 g/mol | |

| 4-Dimethylaminopyridine (DMAP) Molar Mass | 122.17 g/mol | |

| Product | ||

| Stearic Acid N-hydroxysuccinimide ester Molar Mass | 381.55 g/mol | [1] |

| Melting Point | 92-93 °C | [2] |

| Appearance | White to off-white solid | [2] |

| Reaction Conditions & Yield | ||

| Typical Solvent | Dichloromethane (DCM), Ethyl Acetate | |

| Reaction Temperature | 0 °C to Room Temperature | |

| Typical Reaction Time | 2 - 12 hours | |

| Expected Yield | >80% | |

| Spectroscopic Data | ||

| ¹H NMR (CDCl₃, δ ppm) | ~2.85 (s, 4H, succinimide), ~2.60 (t, 2H, -CH₂-CO-), ~1.75 (p, 2H, -CH₂-CH₂-CO-), ~1.25 (br s, 28H, -(CH₂)₁₄-), ~0.88 (t, 3H, -CH₃) | |

| ¹³C NMR (CDCl₃, δ ppm) | ~170.0 (succinimide C=O), ~169.0 (ester C=O), ~34.0 (-CH₂-CO-), ~31.9, ~29.7, ~29.6, ~29.4, ~29.3, ~29.1, ~25.6, ~24.8, ~22.7 (alkyl chain CH₂), ~14.1 (-CH₃) | |

| IR (cm⁻¹) | ~2917, ~2849 (C-H stretch), ~1785, ~1740 (C=O stretch, succinimide ester), ~1210 (C-O stretch) | [3] |

Experimental Protocols

This section provides a detailed methodology for the synthesis and purification of Stearic acid N-hydroxysuccinimide ester.

Materials and Reagents

-

Stearic Acid (≥95%)

-

N-Hydroxysuccinimide (NHS) (98%)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (99%)

-

4-Dimethylaminopyridine (DMAP) (≥99%)

-

Anhydrous Dichloromethane (DCM)

-

Ethyl Acetate

-

Hexane

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Synthesis Procedure

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve stearic acid (1.0 eq) in anhydrous dichloromethane.

-

To this solution, add N-hydroxysuccinimide (1.1 eq) and 4-dimethylaminopyridine (0.1 eq). Stir the mixture at room temperature until all solids are dissolved.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (1.1 eq) in a minimal amount of anhydrous dichloromethane.

-

Add the DCC solution dropwise to the cooled reaction mixture over a period of 30 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 4-12 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase. The disappearance of the stearic acid spot indicates the completion of the reaction.

Work-up and Purification

-

Once the reaction is complete, filter the mixture through a sintered glass funnel to remove the precipitated DCU.

-

Wash the filter cake with a small amount of cold dichloromethane to recover any entrained product.

-

Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.

-

The crude product is then purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethyl acetate.

-

Slowly add hexane to the hot solution until it becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) to facilitate complete crystallization.

-

Collect the white, crystalline product by vacuum filtration and wash it with a small amount of cold hexane.

-

Dry the purified Stearic acid N-hydroxysuccinimide ester under vacuum to remove any residual solvent.

Mandatory Visualizations

The following diagrams illustrate the key aspects of the synthesis of Stearic acid N-hydroxysuccinimide ester.

Caption: Reaction pathway for the synthesis of Stearic acid NHS ester.

Caption: Experimental workflow for the synthesis and purification.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

DCC is a potent skin sensitizer and should be handled with extreme care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Conclusion

The synthesis of Stearic acid N-hydroxysuccinimide ester via DCC-mediated coupling is a reliable and efficient method for producing this valuable bioconjugation reagent. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can confidently synthesize and purify high-quality Stearic acid NHS ester for a wide range of applications in drug development and scientific research. The provided characterization data will serve as a benchmark for verifying the identity and purity of the final product.

References

CAS 14464-32-5 mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action for CAS 14464-32-5 (Stearic acid N-hydroxysuccinimide ester)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The compound identified by CAS number 14464-32-5 is Stearic acid N-hydroxysuccinimide ester, often abbreviated as NHS-stearate. Its fundamental "mechanism of action" is not that of a traditional therapeutic agent that modulates a biological pathway. Instead, its action is rooted in its chemical reactivity as a highly efficient and selective acylating agent. This technical guide elucidates the core chemical principles, applications, and methodologies associated with NHS-stearate, providing a comprehensive resource for its application in research and development.

The primary function of NHS-stearate is to covalently attach the stearoyl group (a saturated 18-carbon fatty acid chain) to primary amine groups on target molecules. This process, known as acylation or, more specifically, amidation, is achieved through a robust and well-characterized chemical reaction. The N-hydroxysuccinimide (NHS) ester is a highly reactive functional group that serves as an excellent leaving group, facilitating the formation of a stable amide bond with primary amines under mild conditions. This reactivity makes NHS-stearate a valuable tool for the hydrophobization of proteins, peptides, lipids, nanoparticles, and other amine-containing molecules.

Core Mechanism: Nucleophilic Acyl Substitution

The reaction between Stearic acid N-hydroxysuccinimide ester and a primary amine proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the nucleophilic attack of a deprotonated primary amine on the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate which subsequently collapses, releasing N-hydroxysuccinimide (NHS) as a leaving group and forming a highly stable amide bond.[1]

This reaction is highly selective for primary aliphatic amines, such as the ε-amino group of lysine residues and the N-terminus of proteins. While other nucleophiles like hydroxyl and sulfhydryl groups can react with NHS esters, the resulting ester and thioester bonds are significantly less stable and prone to hydrolysis or displacement by amines.

A critical competing reaction is the hydrolysis of the NHS ester by water, which cleaves the ester bond and renders the molecule inactive for conjugation. The rate of this hydrolysis is highly dependent on pH, increasing significantly at higher pH values.[1] Therefore, optimizing reaction conditions to favor aminolysis over hydrolysis is paramount for successful conjugation.

References

An In-depth Technical Guide to the Physical and Chemical Properties of N-hydroxysuccinimide Stearate

For Researchers, Scientists, and Drug Development Professionals

N-hydroxysuccinimide stearate (NHS-stearate) is an amine-reactive compound widely utilized in bioconjugation and drug delivery systems. It combines the long, 18-carbon saturated fatty acid chain of stearic acid with a highly reactive N-hydroxysuccinimide ester. This unique structure allows for the covalent attachment of the hydrophobic stearate moiety to primary amines on biomolecules such as proteins, peptides, and amino-modified oligonucleotides. The introduction of this lipid chain can significantly alter the physicochemical properties of the target molecule, enhancing its lipophilicity, promoting self-assembly into nanoparticles, and improving its interaction with cell membranes. This guide provides a detailed overview of the core physical and chemical properties of NHS-stearate, along with experimental protocols and reaction mechanisms to aid researchers in its effective application.

Core Physical and Chemical Properties

The physical and chemical characteristics of NHS-stearate are fundamental to its application in bioconjugation and formulation science. These properties dictate its reactivity, stability, and handling requirements.

Physical Properties of NHS-Stearate

The physical properties of NHS-stearate are summarized in the table below. These characteristics are essential for its storage, handling, and use in various solvent systems.

| Property | Value | Citation(s) |

| Molecular Formula | C₂₂H₃₉NO₄ | [1] |

| Molecular Weight | 381.55 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 92-93 °C | [1] |

| Storage Temperature | -20°C, desiccated | [3] |

Chemical Properties and Reactivity

The chemical behavior of NHS-stearate is dominated by the reactivity of the NHS ester group, which is susceptible to both aminolysis (the desired reaction) and hydrolysis (a competing reaction).

| Property | Description | Citation(s) |

| Reactivity | The NHS ester reacts with primary aliphatic amines (e.g., the N-terminus of proteins and the side chain of lysine) to form a stable amide bond, releasing N-hydroxysuccinimide (NHS) as a byproduct. The optimal pH for this reaction is typically between 7.2 and 8.5. | [2][4] |

| Solubility | Generally insoluble in water. Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The long stearic acid chain imparts significant hydrophobicity. | [5][6] |

| Stability & Hydrolysis | The NHS ester is susceptible to hydrolysis in aqueous solutions, a reaction that competes with aminolysis. The rate of hydrolysis is highly dependent on pH and temperature, increasing significantly at higher pH values. Stock solutions should be prepared fresh in anhydrous organic solvents. | [4][7][8] |

Hydrolytic Stability of NHS Esters

The stability of the NHS ester in aqueous buffers is a critical consideration for efficient bioconjugation. The following table provides the approximate half-life of NHS esters at various pH values and temperatures, illustrating the importance of controlled reaction conditions.

| pH | Temperature (°C) | Approximate Half-life | Citation(s) |

| 7.0 | 0 | 4-5 hours | [4][8] |

| 8.0 | 4 | ~1 hour | [8] |

| 8.6 | 4 | 10 minutes | [4][8] |

Reaction Mechanisms and Experimental Workflows

The utility of NHS-stearate is centered on its ability to covalently modify biomolecules. Understanding the reaction mechanism and the typical experimental workflow is crucial for successful conjugation.

NHS Ester Reaction with a Primary Amine

The fundamental reaction is a nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate that collapses, releasing the stable N-hydroxysuccinimide leaving group and forming a robust amide bond.

Competing Hydrolysis Reaction

In aqueous environments, water can also act as a nucleophile, leading to the hydrolysis of the NHS ester. This regenerates the carboxylic acid (stearic acid) and renders the molecule inactive for conjugation. This competing reaction is accelerated at higher pH.

Experimental Protocols

Precise and consistent methodology is key to achieving reproducible results with NHS-stearate. The following are detailed protocols for common applications.

Protocol 1: General Protein Labeling with NHS-Stearate

This protocol describes a general method for conjugating NHS-stearate to a protein, such as an antibody or enzyme.

Materials:

-

Protein solution (1-10 mg/mL)

-

NHS-stearate

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5. Crucially, avoid buffers containing primary amines like Tris or glycine. [3]

-

Quenching Solution: 1 M Tris-HCl or glycine, pH 8.0

-

Purification: Size-exclusion chromatography (desalting column) or dialysis equipment

Procedure:

-

Prepare the Protein Solution: If the protein is in an incompatible buffer (e.g., Tris), exchange it into the Reaction Buffer using a desalting column or dialysis. Adjust the protein concentration to 1-10 mg/mL.[9]

-

Prepare NHS-Stearate Stock Solution: Immediately before use, dissolve NHS-stearate in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[6][9] The NHS ester is susceptible to hydrolysis, so fresh preparation is critical.[9]

-

Perform the Labeling Reaction:

-

Calculate the required volume of the NHS-stearate stock solution to achieve the desired molar excess over the protein (a 10- to 20-fold molar excess is a common starting point).[8]

-

Add the NHS-stearate solution to the protein solution while gently vortexing. The final concentration of the organic solvent should be kept below 10% to prevent protein denaturation.[8]

-

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[9]

-

-

Quench the Reaction: To stop the reaction and consume any unreacted NHS-stearate, add the Quenching Solution to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.[3][8]

-

Purify the Conjugate: Remove unreacted NHS-stearate and the NHS byproduct by size-exclusion chromatography (e.g., a desalting column) or extensive dialysis against an appropriate buffer (e.g., PBS).[5][8]

-

Characterize and Store: Characterize the resulting conjugate as required (e.g., via spectroscopy or functional assays). Store the purified conjugate at 4°C for short-term use or at -20°C to -80°C for long-term storage.[1]

Protocol 2: Gravimetric Solubility Testing

This protocol provides a basic method for determining the solubility of NHS-stearate in a given organic solvent.

Materials:

-

NHS-stearate

-

Selected organic solvent (e.g., ethanol, ethyl acetate, acetone)

-

Test tubes or small vials

-

Constant temperature water bath or shaker

-

Analytical balance (accuracy of at least 0.1 mg)

-

Syringe and syringe filter (e.g., 0.22 µm PTFE)

-

Pre-weighed evaporation vials

Procedure:

-

Sample Preparation: Add an excess amount of NHS-stearate to a test tube containing a known volume (e.g., 5 mL) of the organic solvent. Ensure there is undissolved solid at the bottom.

-

Equilibration: Seal the test tube and place it in a constant temperature water bath or shaker set to the desired temperature (e.g., 25°C). Allow the mixture to equilibrate for a set period (e.g., 24 hours) to ensure saturation.

-

Sample Collection: After equilibration, allow the undissolved solid to settle. Carefully draw a known volume of the clear supernatant (e.g., 1 mL) using a syringe fitted with a syringe filter to remove any suspended particles.

-

Solvent Evaporation: Transfer the filtered aliquot into a pre-weighed evaporation vial.

-

Mass Determination: Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature below the melting point of NHS-stearate.

-

Calculation: Weigh the vial containing the dried solid. The mass of the dissolved NHS-stearate is the final weight minus the initial weight of the vial. Calculate the solubility in units such as mg/mL.

-

Replication: Perform the measurement in triplicate to ensure reliable and reproducible data.

General Experimental Workflow for Bioconjugation

The following diagram outlines the logical flow of a typical bioconjugation experiment using NHS-stearate.

References

- 1. NHS ester protocol for labeling proteins [abberior.rocks]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. glenresearch.com [glenresearch.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Technical Guide: Physicochemical Properties and Structural Verification of 2,5-Dioxopyrrolidin-1-yl Stearate

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the core physicochemical properties of 2,5-Dioxopyrrolidin-1-yl stearate, also known as N-succinimidyl stearate. It outlines the standard analytical methodologies employed for the determination of its molecular formula and weight, providing a procedural framework for researchers in organic synthesis and drug development.

Core Physicochemical Data

2,5-Dioxopyrrolidin-1-yl stearate is an N-Hydroxysuccinimide (NHS) ester of stearic acid.[1][2] This compound is frequently used as a reagent in bioconjugation and peptide synthesis to introduce a hydrophobic stearate chain onto molecules containing primary amines, such as proteins or amine-coated nanoparticles.[3][4] The activated NHS ester group reacts with amines to form stable amide bonds.[3] The key identification and physicochemical parameters are summarized below.

| Property | Value |

| Molecular Formula | C₂₂H₃₉NO₄[1][5][6][7] |

| Molecular Weight (Molar Mass) | 381.55 g/mol [4][7][8] |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) octadecanoate[1][6] |

| Synonyms | N-Succinimidyl stearate, Stearic acid N-hydroxysuccinimide ester[2][5][6] |

| CAS Number | 14464-32-5[1][5][6][8] |

| Appearance | White or light yellow solid; Colourless Shiny Leaflets[2][9] |

| Storage Conditions | 2-8°C, Inert atmosphere[1][8] |

Methodologies for Structural Verification

The definitive identification of a chemical compound like 2,5-Dioxopyrrolidin-1-yl stearate relies on a combination of analytical techniques to confirm its elemental composition and exact molecular mass. The two cornerstone methods for this verification are Elemental Analysis and Mass Spectrometry.

Experimental Protocol: Mass Spectrometry for Molecular Weight Determination

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[10] For a small molecule, this method provides the exact molecular weight, which is crucial for confirming its identity.[11]

Objective: To determine the accurate molecular mass of the synthesized compound and confirm it matches the theoretical mass of 2,5-Dioxopyrrolidin-1-yl stearate (381.55 g/mol ).

General Procedure:

-

Sample Preparation: A small amount of the purified compound is dissolved in a suitable volatile solvent.

-

Ionization: The sample molecules are converted into gas-phase ions.[12] Common "soft" ionization techniques for this purpose include Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), which minimize fragmentation and keep the molecule intact.[11] In ESI, the sample solution is nebulized into small droplets, from which gas-phase ions are generated.[13]

-

Mass Analysis: The generated ions are accelerated by an electric field and separated by a mass analyzer based on their mass-to-charge ratio (m/z).[12] Time-of-Flight (TOF) or Quadrupole analyzers are commonly used for small molecule analysis.[10]

-

Detection: An ion detector measures the abundance of ions at each m/z value.[12] The resulting data is plotted as a mass spectrum, showing ion intensity versus m/z.

-

Data Interpretation: The peak with the highest m/z value in the spectrum typically corresponds to the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺), from which the molecular weight of the neutral compound can be precisely calculated.[12] High-resolution mass spectrometry (HRMS) can determine the mass to several decimal places, allowing for the calculation of possible elemental compositions.[13]

Experimental Protocol: Elemental Analysis for Empirical Formula Determination

Elemental analysis, specifically combustion analysis, is used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a pure organic compound.[14] This data is used to calculate the compound's empirical formula.

Objective: To quantitatively determine the percentage of Carbon (C), Hydrogen (H), and Nitrogen (N) in the sample to verify its empirical formula against the theoretical composition of C₂₂H₃₉NO₄.

General Procedure (CHNS/O Analyzer):

-

Sample Preparation: A small, precisely weighed sample (typically 1-3 mg) of the highly purified compound is placed into a tin or silver capsule.[15]

-

Combustion: The sample is dropped into a high-temperature furnace (around 1150°C) and burned in an excess of pure oxygen.[16][17] This "flash combustion" converts all organic material into simple gaseous products: carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen oxides (NOₓ).[14][17]

-

Reduction and Separation: The combustion gases are swept by an inert carrier gas (like helium) through a reduction tube containing heated copper, which converts nitrogen oxides to dinitrogen (N₂).[15] The resulting mixture of CO₂, H₂O, and N₂ is then passed through a chromatographic column that separates the individual gases.[17]

-

Detection: A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.[17] The detector's response is proportional to the amount of each element.

-

Calculation: The instrument's software calculates the mass percentages of C, H, and N in the original sample. The results must fall within a narrow margin of error (typically ±0.4%) of the theoretical values calculated from the proposed molecular formula to be considered a positive identification.[18]

Verification Workflow

The data from Mass Spectrometry (molecular weight) and Elemental Analysis (empirical formula) are used synergistically to confirm the molecular formula of a compound. The workflow below illustrates this logical relationship.

References

- 1. 2,5-Dioxopyrrolidin-1-yl stearate (14464-32-5) for sale [vulcanchem.com]

- 2. Stearic acid-N-hydroxysuccinimide ester | 14464-32-5 [chemicalbook.com]

- 3. CAS 14464-32-5: Stearic acid N-hydroxysuccinimide ester [cymitquimica.com]

- 4. CAS 14464-32-5 Stearic acid N-hydroxysuccinimide ester - Alfa Chemistry [surface-coating.alfa-chemistry.com]

- 5. chemscene.com [chemscene.com]

- 6. 2,5-Dioxopyrrolidin-1-yl stearate | C22H39NO4 | CID 3552761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. 14464-32-5|2,5-Dioxopyrrolidin-1-yl stearate|BLD Pharm [bldpharm.com]

- 9. chembk.com [chembk.com]

- 10. zefsci.com [zefsci.com]

- 11. fiveable.me [fiveable.me]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. application.wiley-vch.de [application.wiley-vch.de]

- 14. researchgate.net [researchgate.net]

- 15. nmrmbc.com [nmrmbc.com]

- 16. azom.com [azom.com]

- 17. Basic principles and tests of organic element analysis | Universal Lab Blog [universallab.org]

- 18. pubs.acs.org [pubs.acs.org]

The Core Principles of NHS Ester Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-hydroxysuccinimide (NHS) esters are a class of amine-reactive reagents that are fundamental to the field of bioconjugation. Their widespread use in research, diagnostics, and drug development stems from their ability to efficiently form stable amide bonds with primary amines on biomolecules under mild, aqueous conditions.[1][2][3] This technical guide provides a comprehensive overview of the core principles of NHS ester chemistry, including the reaction mechanism, kinetics, factors influencing the reaction, and detailed experimental protocols.

Core Principles of NHS Ester Chemistry

The primary application of NHS esters is the covalent modification of biomolecules by targeting primary amino groups, such as the N-terminus of proteins and the ε-amino group of lysine residues.[2] The reaction proceeds via a nucleophilic acyl substitution mechanism.[1][4]

The Reaction Mechanism

The fundamental reaction of an NHS ester with a primary amine is a two-step process:

-

Nucleophilic Attack: The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.[1][4] This forms a transient tetrahedral intermediate.[5][]

-

Leaving Group Departure: The tetrahedral intermediate collapses, leading to the release of N-hydroxysuccinimide (NHS) as a leaving group and the formation of a stable amide bond.[1][4]

Competing Reaction: Hydrolysis

A critical competing reaction in aqueous environments is the hydrolysis of the NHS ester.[1][2] In this reaction, water acts as the nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of an unreactive carboxylic acid and the release of NHS, thereby reducing the efficiency of the desired conjugation.[1] The rate of hydrolysis is significantly influenced by the pH of the reaction buffer.[1][2]

Quantitative Data on Reaction Parameters

The efficiency and specificity of the NHS ester reaction are governed by several quantitative parameters. Understanding these parameters is crucial for optimizing conjugation protocols.

Stability of NHS Esters as a Function of pH and Temperature

The stability of NHS esters in aqueous solutions is inversely proportional to the pH and temperature. As the pH and temperature increase, the rate of hydrolysis accelerates, leading to a shorter half-life of the reactive ester.

| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |

| 7.0 | 0 | 4-5 hours | [7][8] |

| 7.0 | Room Temperature | ~7 hours | [9][10] |

| 8.0 | 4 | ~1 hour | [9] |

| 8.0 | Room Temperature | 210 minutes | [11] |

| 8.5 | Room Temperature | 180 minutes | [11] |

| 8.6 | 4 | 10 minutes | [7][8] |

| 8.6 | Room Temperature | ~10 minutes | [11][12] |

| 9.0 | Room Temperature | 125 minutes | [11] |

Comparative Kinetics of Aminolysis vs. Hydrolysis

While the rate of hydrolysis increases with pH, the rate of the desired aminolysis reaction is more significantly accelerated within the optimal pH range, leading to a higher yield of the conjugate.

| pH | Half-life of Amidation (minutes) | Half-life of Hydrolysis (minutes) | Reference(s) |

| 8.0 | ~80 | ~210 | [1][13] |

| 8.5 | ~20 | ~180 | [1][13] |

| 9.0 | ~10 | ~125 | [1][13] |

| Data sourced from a study on porphyrin-NHS esters.[1][13] |

Factors Influencing the Reaction

Several factors must be carefully controlled to ensure a successful conjugation reaction.

-

pH: The optimal pH range for NHS ester reactions is typically between 7.2 and 8.5.[1][14] Below this range, the primary amines are protonated and non-nucleophilic.[14] Above this range, the rate of hydrolysis increases significantly.[14]

-

Temperature: Reactions are commonly performed at room temperature for 1-4 hours or at 4°C for longer periods (e.g., overnight).[7] Lower temperatures can help to minimize hydrolysis.[15]

-

Concentration: Higher concentrations of the biomolecule and the NHS ester reagent can improve the reaction rate of the desired bimolecular conjugation over the unimolecular hydrolysis.[16] A protein concentration of 1-10 mg/mL is often recommended.[17]

-

Buffer Composition: Buffers should be free of primary amines, such as Tris and glycine, as they will compete with the target molecule for reaction with the NHS ester.[5] Recommended buffers include phosphate, bicarbonate, HEPES, or borate buffers.[2]

-

Solvent: Many NHS esters are not water-soluble and need to be dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture.[7] It is crucial to use anhydrous solvents to prevent premature hydrolysis.[5]

Experimental Protocols

This section provides a detailed methodology for a general protein labeling experiment using an NHS ester.

General Workflow for Protein Labeling

The following diagram outlines the typical experimental workflow for conjugating an NHS ester to a protein.

Detailed Protocol for Antibody Labeling with a Fluorescent Dye NHS Ester

This protocol provides a step-by-step guide for labeling an antibody with a fluorescent dye functionalized with an NHS ester.

Materials:

-

Purified antibody (in an amine-free buffer like PBS)

-

Fluorescent Dye NHS Ester

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5 [2]* Quenching Buffer: 1 M Tris-HCl, pH 8.0 [2]* Purification Column (e.g., Sephadex G-25 desalting column) [2] Procedure:

-

Prepare the Antibody Solution:

-

Adjust the concentration of the antibody to 1-10 mg/mL in the Reaction Buffer. [17] * If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer using dialysis or a desalting column.

-

-

Prepare the NHS Ester Solution:

-

Perform the Conjugation Reaction:

-

Quench the Reaction:

-

Purify the Conjugate:

-

Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column. [2] * Collect the fractions containing the labeled antibody.

-

-

Characterize the Conjugate:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the maximum absorbance wavelengths of the protein (typically 280 nm) and the dye.

-

Analyze the conjugate by SDS-PAGE to confirm the covalent attachment of the dye to the antibody.

-

Store the labeled antibody at 4°C for short-term storage or at -20°C to -80°C for long-term storage. [18]

-

Potential Side Reactions and Troubleshooting

While NHS esters are highly selective for primary amines, side reactions with other nucleophilic amino acid side chains can occur, particularly under non-optimal conditions. [21]

-

Tyrosine, Serine, and Threonine: The hydroxyl groups of these residues can be acylated to form less stable ester bonds. This is more prevalent at lower pH values (around 6.0). * Cysteine: The sulfhydryl group of cysteine can react to form a labile thioester bond. [15] Low conjugation yield is a common issue that can often be attributed to the hydrolysis of the NHS ester, the use of incompatible buffers, or suboptimal pH. [5]A systematic troubleshooting approach, as outlined in the workflow diagram below, can help identify and resolve these issues.

By understanding the fundamental principles of NHS ester chemistry and carefully controlling the reaction parameters, researchers can achieve robust and reproducible bioconjugation for a wide range of applications in science and medicine.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. benchchem.com [benchchem.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. benchchem.com [benchchem.com]

- 12. nanocomposix.com [nanocomposix.com]

- 13. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. lumiprobe.com [lumiprobe.com]

- 18. NHS ester protocol for labeling proteins [abberior.rocks]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Defining Role of the Stearate Chain in N-Hydroxysuccinimide Ester Functionality: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of a stearate chain into molecules functionalized with an N-hydroxysuccinimide (NHS) ester offers a powerful tool for researchers in bioconjugation, drug delivery, and nanotechnology. The 18-carbon saturated alkyl chain of stearic acid imparts significant hydrophobicity, fundamentally influencing the physicochemical properties and applications of the resulting conjugate. This technical guide provides a comprehensive overview of the role of the stearate chain, supported by quantitative data, detailed experimental protocols, and visualizations to elucidate key concepts.

Core Principles: The Synergy of Hydrophobicity and Reactivity

The functionality of a stearate-NHS ester is a tale of two distinct yet complementary chemical moieties:

-

The Stearate Chain: This long, saturated fatty acid tail is intensely hydrophobic. Its primary role is to drive the self-assembly of conjugates in aqueous environments, leading to the formation of supramolecular structures such as micelles and liposomes. This property is paramount for the encapsulation and delivery of hydrophobic drugs, which often suffer from poor solubility and bioavailability.[1][2] The stearate chain can also be leveraged to anchor molecules to lipid bilayers, mimicking natural cellular structures.

-

The NHS Ester: This is a highly reactive functional group that readily undergoes nucleophilic acyl substitution with primary amines, such as those found on the side chains of lysine residues and the N-terminus of proteins.[3][] This reaction forms a stable and effectively irreversible amide bond under physiological conditions, making it a workhorse for bioconjugation.[3] The reaction is most efficient in a slightly basic pH range (7.2-8.5) to ensure the deprotonation of the target amines.[3][5]

Quantitative Data Summary

The following tables summarize key quantitative data related to stearate-NHS esters and their applications.

Table 1: Physicochemical Properties of Stearate-NHS and Related Compounds

| Parameter | Value | Compound/System | Conditions | Source(s) |

| Molecular Weight | 381.55 g/mol | Stearic acid N-hydroxysuccinimide ester | - | N/A |

| Melting Point | 71-76 °C | Stearic acid N-hydroxysuccinimide ester | Solid | N/A |

| Solubility | Soluble in DMSO, DMF, Chloroform (Slightly), Ethyl Acetate (Slightly) | Stearic acid N-hydroxysuccinimide ester | - | N/A |

| Critical Micelle Concentration (CMC) | 0.068 mg/mL | Stearate-modified schizophyllan (SA-SPG0.5) | Aqueous solution | [6] |

| Critical Micelle Concentration (CMC) | 0.027 mg/mL | Stearate-modified schizophyllan (SA-SPG1) | Aqueous solution | [6] |

| Critical Micelle Concentration (CMC) | 5.1 x 10⁻⁵ M | Polyethylene glycol 40 stearate | Aqueous solution | [7] |

Table 2: Performance Metrics of Stearate-Based Drug Delivery Systems

| Parameter | Value | Drug Delivery System | Drug | Source(s) |

| Encapsulation Efficiency | > 90% | Stearic acid-based solid lipid nanoparticles | Dimethyl Fumarate | [8] |

| Drug Loading Efficiency | 7.31% | Stearic acid-modified Bletilla striata polysaccharide nanoparticles | Silymarin | [1] |

| Encapsulation Efficiency | 78.9% | Stearic acid-modified Bletilla striata polysaccharide nanoparticles | Silymarin | [1] |

| Encapsulation Efficiency | 75% | Stearate-modified schizophyllan nanomicelles (0.1 drug/polymer ratio) | Paclitaxel | [6] |

| Particle Size | ~200 nm | Stearic acid-modified Bletilla striata polysaccharide nanoparticles | Silymarin | [1] |

| Particle Size | 156-175 nm | Stearate-modified schizophyllan nanomicelles | Paclitaxel | [6] |

Impact of the Stearate Chain on NHS Ester Functionality

The presence of the long stearate chain introduces several key characteristics that differentiate stearate-NHS esters from their shorter-chain counterparts:

-

Hydrophobicity and Self-Assembly: The most significant contribution of the stearate chain is its hydrophobicity. This drives the spontaneous organization of stearate-conjugated molecules in aqueous media to minimize the unfavorable interactions between the hydrophobic tails and water. This self-assembly leads to the formation of nanoparticles, micelles, or liposomes, which can serve as carriers for hydrophobic drugs.[1][2]

-

Steric Hindrance: The bulky stearate chain can introduce steric hindrance, potentially affecting the reaction kinetics of the NHS ester with primary amines on sterically crowded proteins.[9][10] While direct comparative kinetic data is limited, it is a critical factor to consider during the design of conjugation experiments. The choice of linker length between the stearate and the NHS ester can be crucial to mitigate this effect.[11]

-

Influence on Drug Loading and Release: In drug delivery systems, the hydrophobic core formed by the stearate chains provides a reservoir for lipophilic drugs, often leading to high encapsulation efficiencies.[6][8] The tightly packed nature of the stearate chains within a nanoparticle or liposome can also contribute to a sustained release profile of the encapsulated drug.[6]

-